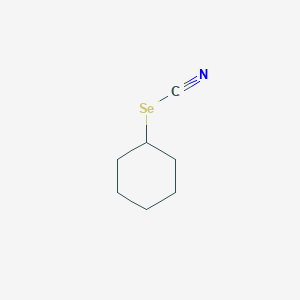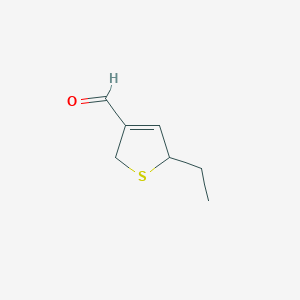
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is an alkyl derivative of thiophenecarboxaldehyde, characterized by the presence of an ethyl group at the 5-position and a formyl group at the 2-position of the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- can be achieved through various synthetic routes. One common method involves the alkylation of thiophene with ethyl bromide in the presence of a strong base, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: 3-Thiophenecarboxylic acid.
Reduction: 3-Thiophenemethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological studies, this compound is used to investigate the interactions between organoselenium and sulfur compounds. It helps in understanding the biochemical pathways involving sulfur-containing heterocycles .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its derivatives have shown promise in preclinical studies for various medical conditions .
Industry: In the industrial sector, 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts. The sulfur atom in the thiophene ring can participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
- 2-Thiophenecarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 4-Methylthiophene-2-carboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Comparison: Compared to its analogs, 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- exhibits unique reactivity due to the presence of the ethyl group at the 5-position. This substitution enhances its stability and alters its electronic properties, making it a valuable intermediate in organic synthesis. Its distinct chemical behavior allows for the formation of specific derivatives that are not easily accessible from other thiophene carboxaldehydes .
Propriétés
Numéro CAS |
61049-62-5 |
|---|---|
Formule moléculaire |
C7H10OS |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
5-ethyl-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3-4,7H,2,5H2,1H3 |
Clé InChI |
RJNSFNAUSKDAMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=C(CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



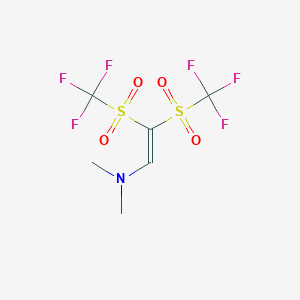
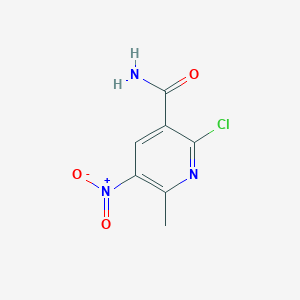
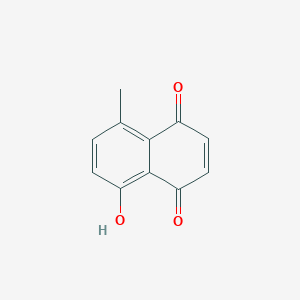
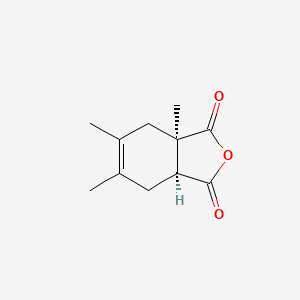

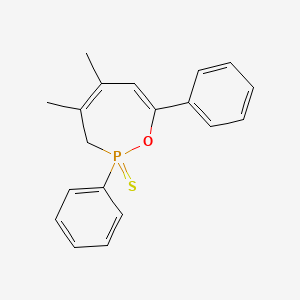

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)
